m-PEG12-Mal

Descripción

Overview of Polyethylene (B3416737) Glycol (PEG) Derivatives in Advanced Materials and Bioconjugation

Polyethylene glycol (PEG) is a synthetic, hydrophilic, and biocompatible polymer widely utilized in biomedical and other fields. sigmaaldrich.com Its derivatives are created by modifying the terminal hydroxyl groups with various reactive functional groups, which allows for crosslinking and conjugation. sigmaaldrich.comthermofisher.com These modifications have significantly broadened their utility. jenkemusa.com

PEGylation, the covalent attachment of PEG chains to molecules like proteins, peptides, or small drugs, is a cornerstone of biopharmaceutical development. nih.govucl.ac.be This process can enhance the therapeutic properties of biopharmaceuticals in several ways. nih.gov It can increase the solubility and stability of the conjugated molecule, prolong its circulation time in the bloodstream, and reduce its immunogenicity and antigenicity. nih.govucl.ac.bepharmafeatures.com By increasing the molecular weight of the therapeutic agent, PEGylation can also decrease renal clearance, leading to less frequent dosing. nih.govresearchgate.net The attachment of PEG creates a hydrophilic shield around the molecule, which can protect it from enzymatic degradation and recognition by the immune system. frontiersin.orgbiochempeg.com

PEG linkers can be either polydisperse, containing a mixture of molecules with a range of molecular weights, or monodisperse, consisting of molecules with a single, precise molecular weight. biochempeg.combiochempeg.com While polydisperse PEGs have been widely used, they can lead to issues in biological applications due to steric hindrance and binding variability. biochempeg.com Monodisperse PEGs, in contrast, offer significant advantages in drug development and research. biochempeg.cominternational-biopharma.com Their uniform molecular weight and structure ensure higher reproducibility in experiments and manufacturing, leading to a more consistent and well-defined final product. international-biopharma.com This precision allows for finer control over the pharmacokinetic properties of a drug and more effective targeting. biochempeg.com The use of monodisperse PEGs is particularly important in the development of PEGylated small-molecule drugs and antibody-drug conjugates (ADCs). pharmafeatures.combiochempeg.com

Specific Context of m-PEG12-Mal within PEG Linker Chemistry

This compound is a specific type of monodisperse PEG linker that has gained prominence in bioconjugation. broadpharm.commedkoo.com

The nomenclature of this compound describes its key structural components:

m : Stands for methoxy (B1213986), indicating that one end of the PEG chain is capped with a methyl group (CH3O-). This makes the linker monofunctional, preventing unwanted crosslinking reactions. jenkemusa.comnih.gov

PEG12 : Refers to a polyethylene glycol chain composed of 12 repeating ethylene (B1197577) glycol units. This specific length contributes to the linker's solubility and provides a defined spacer arm. broadpharm.commedkoo.com

Mal : Indicates the presence of a maleimide (B117702) group at the other end of the PEG chain. broadpharm.commedkoo.com The maleimide group is highly reactive towards thiol (sulfhydryl) groups, found in cysteine residues of proteins and peptides, forming a stable covalent thioether bond. chemicalbook.inaxispharm.comprecisepeg.com

The IUPAC name for this compound is 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxaheptatriacontan-37-yl)propanamide. medkoo.com

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 88504-24-9 | broadpharm.commedkoo.com |

| Molecular Formula | C32H58N2O15 | broadpharm.commedkoo.com |

| Molecular Weight | 710.8 g/mol | broadpharm.com |

| Appearance | Solid powder or colorless oil | medkoo.comconju-probe.com |

| Purity | >95% | conju-probe.com |

This compound is part of a larger family of PEG-maleimide conjugates, each with distinct features and applications.

m-PEGn-Mal : This is a general classification for methoxy-capped PEG-maleimide linkers where 'n' represents a variable number of PEG units. broadpharm.com this compound is a specific instance of this class. Other examples include m-PEG4-Mal, m-PEG8-Mal, and m-PEG24-Mal. broadpharm.com The length of the PEG chain (the value of 'n') is a critical parameter that influences the linker's properties, such as its solubility and the spacing it provides between conjugated molecules. aacrjournals.org

Mal-amido-PEG12-acid : This linker is bifunctional, featuring a maleimide group on one end and a carboxylic acid group on the other, connected by a PEG12 chain with an amide linkage. broadpharm.comaxispharm.com The carboxylic acid can react with primary amines, while the maleimide reacts with thiols. broadpharm.com This dual reactivity allows for more complex conjugation strategies compared to the monofunctional this compound. broadpharm.com

Mal-PEG12-alcohol : This linker contains a maleimide group and a terminal hydroxyl group. broadpharm.com The hydroxyl group can be further derivatized, offering another route for conjugation or modification. broadpharm.com

Mal-PEG12-NHS : This is a heterobifunctional linker with a maleimide group and an N-hydroxysuccinimide (NHS) ester. biosynth.com The NHS ester is reactive towards primary amines, providing another specific conjugation chemistry. biosynth.combroadpharm.com

Methyltetrazine-PEG12-Maleimide : This is a bifunctional linker that combines a methyltetrazine group for click chemistry reactions with a maleimide group for thiol conjugation. axispharm.com The PEG12 spacer enhances its solubility and flexibility. axispharm.com

Mal-PEG12-MMAE : This molecule consists of a maleimide-PEG12 linker attached to the potent antineoplastic agent monomethylauristatin E (MMAE). broadpharm.com It is designed for use in antibody-drug conjugates (ADCs), where the maleimide links to an antibody and the MMAE serves as the cytotoxic payload. broadpharm.com

Table 2: Comparison of this compound with Other PEG-Maleimide Conjugates

| Compound Name | Functional Groups | Key Distinguishing Feature | Primary Application |

|---|---|---|---|

| This compound | Methoxy, Maleimide | Monofunctional, methoxy-capped | General bioconjugation to thiols |

| Mal-amido-PEG12-acid | Maleimide, Carboxylic Acid | Bifunctional, with an acid group for amine coupling | Complex conjugation strategies |

| Mal-PEG12-alcohol | Maleimide, Hydroxyl | Bifunctional, with a hydroxyl for further derivatization | Synthesis of other functionalized PEGs |

| Mal-PEG12-NHS | Maleimide, NHS Ester | Heterobifunctional, for thiol and amine coupling | Labeling proteins and other molecules |

| Methyltetrazine-PEG12-Maleimide | Methyltetrazine, Maleimide | Bifunctional for click chemistry and thiol conjugation | Bioorthogonal labeling and drug delivery |

Broad Academic Applications of this compound and Related Functionalized PEGs

The unique properties of this compound and other functionalized PEGs have led to their widespread use in various academic research areas. jenkemusa.comcreativepegworks.com

Drug Delivery and Development : PEGylation is a key strategy in drug delivery to improve the pharmacokinetic profiles of therapeutic agents. sigmaaldrich.comnih.gov Functionalized PEGs like this compound are used to create PEGylated drugs with enhanced solubility and stability. pharmafeatures.comaxispharm.com They are particularly valuable in the development of targeted drug delivery systems, such as antibody-drug conjugates, where the PEG linker connects the targeting moiety to the therapeutic payload. axispharm.comresearchgate.net

Bioconjugation and Protein Modification : this compound is extensively used for the site-specific modification of proteins and peptides at cysteine residues. axispharm.comprecisepeg.com This allows for the attachment of various molecules, including fluorescent dyes for imaging, other proteins, or small molecule drugs, without significantly altering the protein's biological activity. thermofisher.comnih.gov

Surface Modification : Functionalized PEGs are used to modify the surfaces of nanoparticles, liposomes, and medical devices. sigmaaldrich.comaxispharm.com The PEG layer provides a hydrophilic and biocompatible coating that can reduce non-specific protein adsorption, prevent aggregation, and improve in vivo stability. biochempeg.comsmolecule.com

Hydrogel Formation : Multi-arm and bifunctional PEGs can be crosslinked to form hydrogels. jenkemusa.comcreativepegworks.com These hydrogels are used in tissue engineering as scaffolds for cell growth, in regenerative medicine, and as matrices for the controlled release of drugs. jenkemusa.comjenkemusa.com

Diagnostics and Bio-sensing : PEG linkers are used to construct biosensors and diagnostic agents. smolecule.com For example, they can be used to attach antibodies or other recognition elements to a sensor surface while minimizing non-specific binding. axispharm.com

Chemical Biology

In the realm of chemical biology, this compound serves as a crucial linker for the site-specific modification of biomolecules. precisepeg.com The maleimide group exhibits high reactivity towards thiol groups, which are naturally present in the cysteine residues of proteins and peptides. axispharm.combroadpharm.commedkoo.comchemicalbook.in This specific interaction allows for the precise attachment of the PEG chain to a target protein, a process often referred to as PEGylation. precisepeg.com This modification can enhance the therapeutic properties of proteins and peptides by improving their stability and solubility. precisepeg.com

Furthermore, this compound is instrumental in creating well-defined bioconjugates for research purposes. For instance, it can be used to attach fluorescent dyes or other reporter molecules to proteins, enabling researchers to track their movement and interactions within living cells. The defined length of the 12-unit PEG spacer provides control over the distance between the conjugated molecules, which is critical for studying molecular interactions and dynamics. The ability to create these specific molecular probes is essential for unraveling complex biological processes at the molecular level.

Polymer Chemistry

From a polymer chemistry perspective, this compound is a valuable building block for the synthesis of more complex polymer architectures. As a monodisperse PEG derivative, meaning it has a precisely defined molecular weight and length, it allows for the construction of well-defined block copolymers and other macromolecular structures. The methoxy group at one end provides an inert cap, while the maleimide group offers a reactive handle for further polymerization or grafting reactions. precisepeg.com

Researchers in polymer chemistry utilize this compound to create amphiphilic block copolymers, which can self-assemble into various nanostructures such as micelles and vesicles in aqueous environments. These structures have potential applications in areas like drug delivery and nanotechnology. The incorporation of the PEG segment imparts hydrophilicity and biocompatibility to the resulting polymers, making them suitable for biomedical applications. precisepeg.com

Drug Discovery and Development

The application of this compound is particularly prominent in drug discovery and development. It is frequently employed as a linker in the creation of antibody-drug conjugates (ADCs). precisepeg.comselleckchem.com In an ADC, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells. The this compound linker connects the drug to the antibody, often by reacting with a thiol group on the antibody. axispharm.com This targeted delivery system aims to increase the therapeutic efficacy of the drug while minimizing its side effects on healthy tissues. axispharm.com

Biomedical Applications

The biomedical applications of this compound are extensive and diverse. precisepeg.com Its ability to improve the biocompatibility of materials and reduce non-specific binding of proteins makes it a key component in the surface modification of medical devices and diagnostic tools. axispharm.comprecisepeg.com For example, coating the surface of a biosensor with this compound can enhance its sensitivity and specificity by minimizing interference from other molecules in a biological sample. precisepeg.com

In the field of drug delivery, nanoparticles functionalized with this compound can exhibit enhanced circulation times in the bloodstream and improved targeting to specific tissues. precisepeg.com The PEG chain creates a hydrophilic shield around the nanoparticle, which helps to evade recognition and clearance by the immune system. precisepeg.comprecisepeg.com This "stealth" property is crucial for the effective delivery of therapeutic agents to their intended site of action.

Materials Science

In materials science, this compound is utilized to functionalize the surfaces of various materials, imparting them with new and desirable properties. axispharm.com By reacting the maleimide group with thiol-modified surfaces, researchers can create materials with enhanced biocompatibility, reduced fouling, and specific cell-binding capabilities. This is particularly relevant in the development of biomaterials for tissue engineering and regenerative medicine.

The ability to precisely control the surface chemistry of materials is essential for creating advanced materials for a wide range of applications. For instance, modifying the surface of a material with this compound can be a key step in the fabrication of sophisticated biosensors and diagnostic devices. axispharm.com The defined length of the PEG spacer allows for fine-tuning of the surface properties, enabling the design of materials with tailored functionalities. axispharm.com

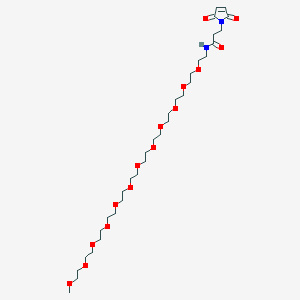

Structure

2D Structure

Propiedades

IUPAC Name |

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H58N2O15/c1-38-8-9-40-12-13-42-16-17-44-20-21-46-24-25-48-28-29-49-27-26-47-23-22-45-19-18-43-15-14-41-11-10-39-7-5-33-30(35)4-6-34-31(36)2-3-32(34)37/h2-3H,4-29H2,1H3,(H,33,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVCDVKBUIQUWMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H58N2O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

710.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis of M Peg12 Mal

Strategies for Monodisperse PEG Synthesis

The creation of monodisperse PEGs, which are pure compounds with a single, defined molecular weight, is a synthetic challenge that necessitates specific methods and purification approaches . Unlike traditional polydisperse PEGs produced by the polymerization of ethylene (B1197577) oxide, monodisperse PEGs offer predictable physicochemical properties, which is crucial for applications in drug development and bioconjugation beilstein-journals.org. Stepwise addition methodologies are predominantly employed to achieve this level of precision.

Stepwise synthesis is a key strategy for producing monodisperse PEGs of a defined length. This method involves the sequential addition of PEG monomer units to a growing chain. This iterative process allows for precise control over the final molecular weight, enabling the synthesis of compounds like PEG12 with high purity beilstein-journals.orgnih.gov. These approaches can be performed in solution or on a solid phase, with the latter offering advantages like simplified purification of intermediates by simple washing nih.govresearchgate.net.

A widely adopted method for stepwise PEG synthesis involves the use of an acid-labile protecting group, with the 4,4'-dimethoxytrityl (DMTr) group being a prominent example beilstein-journals.orgnih.govmtu.edunih.gov. In this approach, a PEG monomer, such as a tetraethylene glycol unit, is protected at one end with a DMTr group and functionalized at the other end with a good leaving group, like a tosyl group nih.govresearchgate.net.

The synthetic cycle for PEG elongation using this strategy typically consists of three steps performed in two separate reaction vessels ("two pots") beilstein-journals.orgmtu.edunih.gov:

Deprotection: The acid-labile DMTr group is removed from the growing PEG chain, usually with a dilute acid like 3% trichloroacetic acid (TCA), to expose a terminal hydroxyl group nih.gov.

Deprotonation: The newly exposed hydroxyl group is deprotonated with a base (e.g., tBuOK) to form a reactive alkoxide nih.gov.

Coupling: The alkoxide reacts with a DMTr-protected, tosylated PEG monomer via a Williamson ether synthesis to elongate the chain beilstein-journals.orgnih.gov.

This cycle is repeated until the desired chain length, such as PEG12, is achieved. Solid-phase synthesis using a support like Wang resin is particularly effective with this method, as it allows for the easy removal of excess reagents and byproducts by washing the resin after each step, making the entire process chromatography-free nih.govresearchgate.net.

| Step | Description | Reagents |

| 1. Deprotection | Removal of the DMTr protecting group from the resin-bound PEG chain. | 3% Trichloroacetic Acid (TCA) in DCM or Toluene |

| 2. Deprotonation | Conversion of the terminal hydroxyl group to an alkoxide. | Potassium tert-butoxide (tBuOK) |

| 3. Coupling | Williamson ether formation with a DMTr-protected monomer. | DMTrO(PEG)4OTs |

| Repeat | Steps 1-3 are repeated to achieve the target PEG length. | |

| Cleavage | Release of the final PEG product from the solid support. | Trifluoroacetic Acid (TFA) |

An alternative and more recent approach utilizes base-labile protecting groups, such as the phenethyl group beilstein-journals.orgmtu.edunih.gov. This strategy offers a significant advantage by streamlining the synthesis process. For a protecting group to be effective in this context, it must be removable under basic conditions while remaining stable during the Williamson ether formation step d-nb.info.

The key benefit of using a base-labile group like the phenethyl group is that it allows for a reduction in the number of steps per elongation cycle beilstein-journals.orgnih.govbeilstein-journals.org. The deprotection step is performed with a base, which simultaneously generates the reactive alkoxide needed for the subsequent coupling reaction. This eliminates the need for a separate deprotonation step beilstein-journals.orgnih.govbeilstein-journals.org. This method can be incorporated into various synthetic routes, including unidirectional and bidirectional coupling mtu.edu.

The use of base-labile protecting groups directly enables one-pot synthesis for PEG elongation beilstein-journals.orgnih.govbeilstein-journals.org. By combining deprotection and coupling into a single reaction vessel, this technique significantly enhances the convenience and efficiency of stepwise PEG synthesis beilstein-journals.orgmtu.edunih.govbeilstein-journals.org.

The one-pot cycle proceeds in two steps within a single pot beilstein-journals.orgmtu.edubeilstein-journals.org:

Deprotection: The base-labile group (e.g., phenethyl) on the growing PEG chain is removed using a strong base like potassium hexamethyldisilazide (KHMDS). This reaction forms an intermediate alkoxide beilstein-journals.org.

Coupling: A monomer with a base-labile protecting group (e.g., TsO(PEG)nO(CH2)2Ph) is added directly to the same pot to react with the alkoxide, elongating the chain researchgate.netbeilstein-journals.org.

| Feature | Acid-Labile (DMTr) Method | Base-Labile (Phenethyl) Method |

| Protecting Group | 4,4'-dimethoxytrityl (DMTr) | Phenethyl |

| Elongation Cycle | 3 steps in 2 pots (Deprotection, Deprotonation, Coupling) | 2 steps in 1 pot (Deprotection, Coupling) |

| Deprotection Condition | Acidic (e.g., TCA) | Basic (e.g., KHMDS) |

| Intermediate Isolation | Required after deprotection | Not required |

| Convenience | Less convenient due to multiple steps and pot transfers | More convenient and efficient |

Achieving high purity and yield in the synthesis of monodisperse PEGs is paramount. Several factors must be carefully controlled throughout the process. In solid-phase synthesis, ensuring complete conversion at each coupling step is crucial; any remaining unreacted hydroxyl groups will lead to the formation of shorter PEG chains in subsequent cycles, resulting in a contaminated final product nih.gov. To drive reactions to completion, coupling steps may be repeated nih.gov.

Another critical consideration is the prevention of side reactions, such as the anionic depolymerization of PEG under basic conditions, which can generate shorter PEG impurities that are difficult to remove nih.govmtu.edu. Performing the Williamson ether formation at lower temperatures and for shorter times can help suppress this side reaction nih.gov.

Purification of the final product is a key step. While chromatography is a common purification method, chromatography-free syntheses are highly desirable for scalability and cost-effectiveness nih.gov. The distinct solubility profile of PEGs—soluble in solvents like water and DCM but insoluble in diethyl ether and hexanes—can be exploited for purification by precipitation or crystallization beilstein-journals.orgbeilstein-journals.org. For PEG-grafted nanoparticles, methods like dialysis and magnetic decantation have been shown to be effective in removing excess reagents and achieving high purity with excellent yields nih.govresearchgate.netacs.org.

| Purification Method | Description | Applicability |

| Washing (Solid-Phase) | Intermediates are purified by washing the solid support with solvents to remove excess reagents and byproducts. | Stepwise solid-phase synthesis |

| Precipitation/Crystallization | Exploits the unique solubility of PEGs to separate them from reaction side products. | Solution-phase synthesis |

| Dialysis | Uses a semi-permeable membrane to separate the PEG product from smaller impurities based on molecular weight. | Purification of PEG-conjugates |

| Magnetic Decantation | Used for purifying PEGs grafted onto magnetic nanoparticles, allowing for easy separation. | PEG-grafted magnetic nanoparticles |

| Size Exclusion Chromatography | Separates molecules based on their size, effective for purifying PEG conjugates. | General purification |

Stepwise Addition Approaches for Defined PEG Lengths

Introduction of Maleimide (B117702) Functionality

Once the monodisperse PEG12 backbone with a terminal hydroxyl or amine group is synthesized and purified, the maleimide functionality is introduced. The maleimide group is highly valued in bioconjugation for its specific and efficient reactivity towards thiol (-SH) groups, which are present in the cysteine residues of proteins and peptides precisepeg.comnih.gov.

The introduction of the maleimide is typically achieved by reacting the terminal functional group of the PEG12 with a suitable maleimide-containing reagent. For instance, a hydroxyl-terminated PEG can be reacted with maleimidopropionic acid using standard coupling agents, or an amine-terminated PEG can be reacted with a maleimide derivative that has an N-hydroxysuccinimide (NHS) ester. The reaction between a maleimide and a thiol proceeds readily at a pH of 6.5-7.5 to form a stable, covalent thioether bond broadpharm.com. This site-specific conjugation chemistry is a primary reason for the widespread use of PEG-maleimide linkers precisepeg.comcreativepegworks.com. The level of functionalization of the final m-PEG12-Mal product is critical and can be assessed using chemical or NMR-based approaches to ensure high efficiency in subsequent conjugation reactions researchgate.net.

Reaction Mechanisms for Maleimide Integration into PEG Chains

The integration of a maleimide group onto a PEG chain can be accomplished through several synthetic routes, typically starting from a PEG precursor with a reactive terminal group, such as an amine or hydroxyl. A common strategy involves the modification of a terminal primary amine. For instance, m-PEG12-amine can be reacted with maleic anhydride to form an intermediate maleamic acid. This intermediate is subsequently cyclized to the final maleimide product under dehydrating conditions, often using acetic anhydride and a base catalyst like sodium acetate. atlantis-press.com

Another established method involves the reaction of a hydroxyl-terminated PEG with a pre-formed maleimide-containing reagent. One such approach is the condensation of m-PEG12-OH with p-maleimidophenyl isocyanate, which forms a stable carbamate linkage and efficiently attaches the maleimide group to the PEG chain. nih.gov This single-step modular approach can be optimized to achieve high levels of functionalization. nih.gov

Control of Regioselectivity and Functional Group Orthogonality

Control over regioselectivity is fundamental in the synthesis of this compound to ensure that functionalization occurs exclusively at the desired terminus of the PEG chain. This is inherently achieved by using a monofunctional starting material, methoxy-polyethylene glycol (mPEG). The methoxy (B1213986) group at one terminus is chemically inert under the conditions used for functionalization, ensuring that reactions proceed only at the opposite, reactive terminus (e.g., a hydroxyl or amine group). nih.govsinopeg.com This approach prevents the formation of undesired homobifunctional PEG-dimaleimide products. jenkemusa.com

Functional group orthogonality is a critical concept, particularly when synthesizing more complex, bifunctional derivatives of this compound. nih.gov It refers to the ability to perform a chemical reaction with one functional group on a molecule without affecting another, different functional group. The maleimide group itself offers excellent orthogonality. It exhibits high reactivity and selectivity towards thiol (sulfhydryl) groups via a Michael addition reaction, forming a stable thioether bond. europeanpharmaceuticalreview.comcreativepegworks.com This reaction proceeds optimally under mild conditions, typically at a pH range of 6.5 to 7.5. windows.netvectorlabs.com Within this pH range, the maleimide group shows minimal reactivity towards other nucleophilic groups commonly found in biomolecules, such as primary amines. This selective reactivity allows for precise, site-specific conjugation to cysteine residues in proteins, while leaving lysine (B10760008) residues untouched. creativepegworks.com

Derivatization and Functionalization of this compound

The this compound scaffold can be further elaborated to create heterobifunctional linkers, which possess a second, different reactive moiety in addition to the maleimide group. These advanced reagents enable more complex conjugation strategies, such as linking two different biomolecules together.

Synthesis of Bifunctional this compound Derivatives (e.g., Methyltetrazine-PEG12-Maleimide)

Bifunctional derivatives of this compound are designed for multi-step, specific conjugation schemes. A prominent example is Methyltetrazine-PEG12-Maleimide, a tool that combines thiol-reactive chemistry with bioorthogonal click chemistry. axispharm.com

Maleimide Group: Reacts specifically with thiol groups, enabling covalent attachment to molecules containing cysteine residues. axispharm.com

Methyltetrazine Group: Participates in an inverse-electron-demand Diels-Alder (iEDDA) reaction with strained dienophiles, most notably trans-cyclooctene (B1233481) (TCO). axispharm.commedchemexpress.com This reaction is exceptionally fast and bioorthogonal, meaning it proceeds efficiently in complex biological environments without interfering with native biochemical processes. nih.gov

The synthesis of such a heterobifunctional molecule requires a carefully planned, sequential approach. A common strategy begins with a PEG12 molecule containing two distinct, orthogonally protected functional groups, for example, an amine and a hydroxyl group (H2N-PEG12-OH). The synthesis could proceed as follows:

The amine terminus is reacted with a methyltetrazine-containing activated ester (e.g., Methyltetrazine-NHS ester) to form a stable amide bond.

The hydroxyl terminus of the resulting Methyltetrazine-PEG12-OH intermediate is then converted into the maleimide group, potentially through activation (e.g., tosylation) followed by substitution and cyclization, or by direct reaction with a maleimide-introducing reagent.

This controlled, stepwise functionalization ensures the creation of a defined heterobifunctional linker. mdpi.com

Approaches for Introducing Additional Reactive Moieties (e.g., NHS ester, carboxylic acid)

Beyond click chemistry reagents, other reactive functionalities can be incorporated to create versatile linkers like Mal-PEG12-NHS ester and Mal-PEG12-acid. broadpharm.comcd-bioparticles.net

Mal-PEG12-NHS ester: This is a widely used heterobifunctional crosslinker. creative-biolabs.com The N-hydroxysuccinimide (NHS) ester is highly reactive towards primary amines (e.g., on lysine residues of proteins) at a pH of 7-9, forming a stable amide bond. windows.net The different optimal pH ranges for the NHS ester and maleimide reactions allow for a two-step conjugation protocol. Typically, the more moisture-sensitive NHS ester is reacted first with an amine-containing molecule, followed by purification and subsequent reaction of the maleimide group with a thiol-containing molecule. windows.netvectorlabs.com

Mal-PEG12-carboxylic acid: This derivative provides a terminal carboxylic acid group that can be activated to react with primary amines. broadpharm.comcreative-biolabs.comjenkemusa.com The activation is commonly achieved using carbodiimide chemistry, for example, with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS). broadpharm.com This forms an intermediate NHS ester in situ, which then reacts with the target amine.

The synthesis of these derivatives generally starts from a PEG precursor with two different terminal groups, such as H2N-PEG12-COOH. The amine can be converted to the maleimide, while the carboxylic acid is either left as is or converted to the NHS ester in the final step. jenkemusa.com

Analytical Characterization Techniques for Synthetic Validation

Rigorous analytical characterization is essential to confirm the successful synthesis, identity, and purity of this compound and its derivatives. A combination of techniques is typically employed, with Nuclear Magnetic Resonance (NMR) spectroscopy being a primary tool for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable technique for the structural validation of PEG-maleimide compounds. researchgate.netresearchgate.net It provides detailed information about the chemical environment of protons within the molecule, allowing for the unambiguous confirmation of the covalent attachment of the maleimide group and the integrity of the PEG chain.

The ¹H NMR spectrum of this compound exhibits several characteristic signals:

A sharp singlet at approximately 3.38 ppm corresponding to the protons of the terminal methoxy (CH₃O-) group. nih.gov

A large, dominant signal centered around 3.6 ppm, which arises from the numerous repeating ethylene glycol units (-OCH₂CH₂-) of the PEG backbone. nih.govrsc.org

A distinct singlet at approximately 6.7 ppm, which is the key diagnostic peak for the two alkene protons on the maleimide ring (-CH=CH-). researchgate.netresearchgate.net The appearance of this signal provides direct evidence of successful maleimide functionalization.

By comparing the integration values (the area under the peaks) of these signals, the degree of functionalization can be quantified. For example, the ratio of the integration of the maleimide protons (normalized to 2 protons) to that of the methoxy protons (normalized to 3 protons) can confirm a near-quantitative conversion. nih.govnih.gov This analysis is critical for ensuring the quality and reactivity of the final product.

Interactive Data Table: Characteristic ¹H NMR Chemical Shifts for this compound

| Assigned Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration (Relative) |

|---|---|---|---|

| Maleimide (-CH=CH-) | ~6.7 | Singlet | 2H |

| PEG Backbone (-OCH₂CH₂-) | ~3.6 | Multiplet/Singlet | ~48H |

| Methoxy (CH₃O-) | ~3.38 | Singlet | 3H |

| Other linker protons | 2.5 - 4.0 | Multiplets | Varies |

Mass Spectrometry (MS) for Molecular Weight and Purity Assessment

Mass spectrometry is an indispensable tool for the characterization of PEGylated molecules, providing direct confirmation of molecular weight and an initial assessment of purity. Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are commonly utilized.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is particularly well-suited for analyzing PEG compounds. It can be readily coupled with liquid chromatography (LC/MS) to separate and identify the main compound from impurities prior to mass analysis. enovatia.com For a compound like this compound, ESI-MS analysis would confirm the expected molecular mass. The theoretical monoisotopic mass of the unmodified C32H58N2O15 (this compound) is approximately 710.38 Da. nih.gov When conjugated to a biomolecule, such as an antibody, the mass of the resulting conjugate will increase by a value corresponding to the mass of the PEG linker. For instance, the deconvoluted mass spectrum of an antibody labeled with m-dPEG®12 shows a mass increase of 570.5 Da per attached PEG molecule. enovatia.com This allows for the determination of the degree of PEGylation.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): MALDI-TOF MS is another powerful technique for analyzing PEGylated molecules, especially larger conjugates. It provides a mass spectrum that can reveal the distribution of PEGylated species. While standard analysis can confirm an increase in molecular size, more precise mass spectrometry data is required to identify the extent of PEGylation. nih.gov The heterogeneity of PEGylation products makes their characterization analytically challenging, and MS is a robust and accurate tool for this purpose.

The data below summarizes expected mass spectrometry findings for this compound.

| Analyte | Technique | Expected Mass (Da) | Key Findings |

|---|---|---|---|

| This compound | ESI-MS | ~710.38 (Monoisotopic) | Confirms the molecular weight of the free linker. |

| m-PEG12-Conjugate | ESI-MS / MALDI-TOF MS | Mass of Parent Molecule + n * (Mass of this compound) | Determines the number of PEG units attached (degree of conjugation). nih.gov |

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. Reversed-phase HPLC (RP-HPLC) is particularly effective for separating the target compound from impurities, such as unreacted starting materials or byproducts like bis-functionalized maleimide-PEG. nih.gov

The separation is typically achieved using a C18 column with a gradient elution of water and an organic solvent like acetonitrile, often with an acidic modifier such as trifluoroacetic acid (TFA). nih.govresearchgate.net A significant challenge in analyzing maleimide-functionalized PEGs is their susceptibility to hydrolysis. Therefore, developing a stability-indicating HPLC method is crucial to distinguish the active maleimide form from its hydrolyzed, inactive maleamic acid form. nih.gov

For enhanced sensitivity and specificity, especially when quantifying low levels of PEG-maleimide in a final product, derivatization with a fluorescent probe followed by fluorescence detection can be employed. google.com A method might involve reacting the maleimide group with a cysteine-containing peptide that has a UV chromophore, allowing for detection at specific wavelengths. nih.gov

The following table outlines a typical RP-HPLC method for purity analysis.

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Gemini C18 or Charged Surface Hybrid (CSH) C18 | Provides hydrophobic separation of PEG species. nih.govnih.gov |

| Mobile Phase A | Water with 0.1% TFA | Aqueous component of the gradient. |

| Mobile Phase B | Acetonitrile with 0.1% TFA | Organic component for eluting hydrophobic species. |

| Detection | UV (e.g., 220 nm, 360 nm after derivatization) or Fluorescence | Monitors the elution of the compound and impurities. nih.govgoogle.com |

| Typical Purity Specification | ≥95% | Ensures the quality of the reagent for conjugation. |

Size Exclusion Chromatography (SEC) for Hydrodynamic Volume and Polydispersity Index Evaluation

Size Exclusion Chromatography (SEC) is the primary method for determining the size properties of polymers like this compound and its conjugates. chromatographyonline.com It separates molecules based on their hydrodynamic volume in solution. This technique is crucial for assessing the polydispersity index (PDI), a measure of the broadness of the molecular weight distribution of the polymer. A monodisperse compound like this compound should ideally have a PDI close to 1.0.

For PEG analysis, SEC is often performed using columns with stationary phases suitable for the specific molecular weight range. chromatographyonline.comnih.gov The mobile phase is typically an aqueous buffer. chromatographyonline.com SEC systems are frequently equipped with multiple detectors to gain comprehensive information. nih.gov A differential refractive index (dRI) detector provides concentration information, while a multi-angle light scattering (MALS) detector directly measures the molecular weight of the eluting species, allowing for an accurate determination of PDI without relying on column calibration standards. nih.govchromatographyonline.com

SEC is effective in resolving and quantifying different size variants, such as aggregates (high molecular weight forms) or fragments (low molecular weight forms), which is critical for the quality control of PEGylated biotherapeutics. chromatographyonline.com

The table below details typical parameters for an SEC analysis of a PEGylated compound.

| Parameter | Condition/Detector | Information Obtained |

|---|---|---|

| Column | Aqueous SEC Column (e.g., Tosoh TSKgel) | Separation based on hydrodynamic size. chromatographyonline.com |

| Mobile Phase | Phosphate Buffered Saline (PBS) or similar aqueous buffer | Maintains the native conformation of the analyte. |

| Detectors | UV, dRI, MALS | Concentration, molecular weight, and size distribution. nih.govchromatographyonline.com |

| Key Metric | Polydispersity Index (PDI) | Measures the uniformity of the PEG chain length. |

Bioconjugation Chemistry and Reaction Mechanisms Involving M Peg12 Mal

Thiol-Maleimide Conjugation Reaction

The primary utility of m-PEG12-Mal in bioconjugation stems from the highly selective reaction between its maleimide (B117702) moiety and thiol groups, which are naturally present in the cysteine residues of proteins and peptides.

Mechanism of Thioether Bond Formation

The conjugation of this compound to a thiol-containing molecule proceeds via a Michael addition reaction. axispharm.com In this mechanism, the nucleophilic thiol group (specifically, the thiolate anion) attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring. laysanbio.comulisboa.pt This reaction is highly efficient and results in the formation of a stable, covalent thioether bond, specifically a thiosuccinimide linkage. axispharm.comthermofisher.comnih.gov

The reactivity of the maleimide group is enhanced by the ring strain and the cis-conformation of its two carbonyl groups, which makes the double bond a potent Michael acceptor. axispharm.com This reaction is noted for its high degree of chemoselectivity for thiols under mild, near-neutral pH conditions. axispharm.comnih.gov While the resulting thiosuccinimide adduct is generally stable, it can be susceptible to a reverse Michael reaction, which can lead to deconjugation, particularly in the presence of other thiols. chemrxiv.orgucl.ac.ukfrontiersin.orgresearchgate.net

Reaction Kinetics and Optimization for Biological Systems

The thiol-maleimide reaction is characterized by its rapid kinetics, often proceeding to high yields without the need for a catalyst. axispharm.comcreativepegworks.com The reaction rate is influenced by several factors, including pH, solvent, and the specific nature of the thiol-containing molecule. nih.govresearchgate.net Studies have reported second-order rate constants in the range of 10² to 10³ M⁻¹s⁻¹, which is significantly faster than many competing side reactions. nih.govkinampark.com

Optimization of conjugation reactions in biological systems requires careful control of these parameters. Key optimization strategies are summarized in the table below.

| Parameter | Optimal Condition / Consideration | Rationale |

| pH | 6.5 - 7.5 | Maximizes thiol selectivity and reaction rate while minimizing side reactions like amine reactivity and maleimide hydrolysis. axispharm.comthermofisher.comthermofisher.com |

| Buffer | Phosphate, Tris, HEPES (10-100 mM) | Provides stable pH environment; these buffers are common in biological work and compatible with the reaction. sigmaaldrich.combiotium.com |

| Reducing Agents | TCEP is compatible; DTT or BME must be removed post-reduction. | DTT and BME contain free thiols and will compete with the target molecule for reaction with the maleimide. thermofisher.com TCEP is a thiol-free reducing agent. thermofisher.comnih.gov |

| Concentration | Lowering polymer concentration can slow kinetics. | Useful for applications like hydrogel formation where slower, more controlled polymerization is desired. nih.govresearchgate.net |

| Solvent | Aqueous buffers (e.g., PBS), sometimes with co-solvents like DMSO. | Ensures solubility of biomolecules and reagents. Maleimide linkers are often stored in dry DMSO to prevent premature hydrolysis. axispharm.com |

pH Sensitivity and Competing Reactions (e.g., amine reactivity)

The thiol-maleimide conjugation is highly sensitive to pH, which dictates both its efficiency and selectivity. laysanbio.com The ideal pH range of 6.5 to 7.5 ensures that the thiol groups (with a typical pKa of ~8.6) are sufficiently nucleophilic (as thiolate anions) to react, while other potentially reactive groups, like the amines in lysine (B10760008) residues, remain largely protonated and unreactive. mdpi.com

At pH values above 7.5 to 8.0, several competing reactions become significant:

Amine Reactivity : The deprotonated primary amines on lysine side chains or the N-terminus of a protein can act as nucleophiles and react with the maleimide group. thermofisher.comsigmaaldrich.comrsc.orgnih.gov The rate of reaction with thiols is still approximately 1,000 times faster than with amines at neutral pH. axispharm.com

Maleimide Hydrolysis : The maleimide ring itself can undergo hydrolysis to form a non-reactive maleamic acid, rendering the this compound incapable of conjugation. sigmaaldrich.comthermofisher.com This reaction is significantly accelerated at pH values above 8.0. thermofisher.comresearchgate.net

Thiosuccinimide Ring Hydrolysis : After the initial thioether bond is formed, the resulting succinimide (B58015) ring can undergo hydrolysis. This ring-opening reaction creates a more stable succinamic acid adduct that is resistant to the retro-Michael reaction, effectively locking the conjugate in place. ulisboa.ptucl.ac.ukmdpi.com

| Reaction | pH Dependence | Consequence |

| Thiol-Maleimide Addition | Optimal at pH 6.5-7.5 | Desired conjugation reaction. |

| Amine-Maleimide Addition | Increases significantly at pH > 7.5 | Loss of selectivity, non-specific labeling. nih.gov |

| Maleimide Hydrolysis | Increases significantly at pH > 8.0 | Inactivation of the this compound reagent. thermofisher.comsigmaaldrich.com |

| Thiosuccinimide Hydrolysis | Occurs post-conjugation, rate increases with pH | Formation of a more stable, irreversible conjugate. ulisboa.ptucl.ac.uk |

Site-Selective Modification of Cysteine Residues

The high chemoselectivity of the maleimide-thiol reaction makes this compound an excellent tool for the site-selective modification of proteins. Cysteine is an ideal target for such modifications due to the high nucleophilicity of its thiol side chain and its relatively low natural abundance in most proteins. ulisboa.ptacs.org

Achieving site-selectivity often involves protein engineering to introduce a single, reactive cysteine residue at a specific location on the protein's surface. jove.com This ensures that the this compound linker attaches to a predetermined site, resulting in a homogeneous population of conjugated molecules. jove.comresearchgate.net This level of precision is critical for applications where the location of the PEG chain can impact the biological activity of the protein, such as in the development of antibody-drug conjugates (ADCs) or PEGylated protein therapeutics. acs.org The stability of the resulting conjugate can be influenced by the local microenvironment of the conjugation site, including factors like charge and solvent accessibility. rsc.org

Applications in "Click Chemistry" Beyond Thiol-Maleimide

While the thiol-Michael addition is the most prominent reaction for this compound, the principles of "click chemistry" encompass a broader range of reactions, and the maleimide functional group can participate in other transformations that fall under this category.

Principles of Click Chemistry

"Click chemistry" is a concept that describes a class of reactions that are high-yielding, wide in scope, generate no or inoffensive byproducts, are stereospecific, and proceed under simple, often biologically compatible, reaction conditions. labinsights.nl The quintessential click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). adcreview.com However, the term also includes other highly efficient reactions, such as strain-promoted azide-alkyne cycloadditions (SPAAC) and Diels-Alder reactions. chemrxiv.orgadcreview.com

The thiol-maleimide reaction is often considered a "click" reaction in a broader sense due to its speed, selectivity, and efficiency under physiological conditions. researchgate.net Beyond this, the maleimide double bond in this compound can act as a dienophile in Diels-Alder cycloaddition reactions with a suitable diene. chemrxiv.org This provides an alternative, orthogonal conjugation strategy to the thiol-Michael addition. Furthermore, the PEG12 scaffold itself is a versatile platform for creating a variety of click chemistry reagents by replacing the maleimide with other functional groups, such as DBCO for copper-free SPAAC reactions. medchemexpress.comiris-biotech.de

Bioorthogonal Reactions with this compound (e.g., Diels-Alder Cycloaddition)

Bioorthogonal chemistry involves chemical reactions that can occur in complex biological systems without interfering with native biochemical processes. nih.gov The maleimide group of this compound is a key player in such reactions, most notably the Diels-Alder cycloaddition. precisepeg.com

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene (a 4π electron system) and a dienophile (a 2π electron system), such as the maleimide group of this compound, to form a cyclic adduct. rug.nltamu.edu This reaction is highly efficient and proceeds without the need for a catalyst, making it suitable for biological applications. libretexts.org For the reaction to occur, the diene must be in an s-cis conformation. tamu.edu Cyclic dienes that are locked in this conformation are particularly reactive. libretexts.org

An important variant is the inverse-electron-demand Diels-Alder (IEDDA) reaction, which occurs between an electron-rich dienophile and an electron-poor diene, such as a tetrazine. rsc.org This reaction is known for its exceptionally fast kinetics and is a cornerstone of modern bioorthogonal chemistry. rsc.orgtcichemicals.com The reaction of a tetrazine with a dienophile like trans-cyclooctene (B1233481) (TCO) is extremely rapid and can be performed in aqueous media, making it ideal for applications like live-cell imaging. iris-biotech.de The maleimide group in this compound can participate in these types of cycloaddition reactions, expanding its utility in creating specific bioconjugates. precisepeg.com

Integration with Strain-Promoted Click Chemistry (e.g., Tetrazine-TCO)

Strain-promoted azide-alkyne cycloaddition (SPAAC), a type of "click chemistry," is another powerful bioorthogonal reaction. adcreview.com This reaction occurs between a strained alkyne, such as dibenzocyclooctyne (DBCO), and an azide. sigmaaldrich.comthermofisher.com It is a copper-free reaction, which is advantageous as copper catalysts can be toxic to cells. adcreview.comthermofisher.com

The versatility of the this compound linker is highlighted by its incorporation into heterobifunctional molecules that facilitate these advanced conjugation strategies. For instance, a molecule can be synthesized to contain both a maleimide group for reaction with thiols and a DBCO or TCO group for click chemistry applications. sigmaaldrich.comaxispharm.com

DBCO-dPEG®12-MAL: This reagent combines a DBCO group for SPAAC reactions with an azide, and a maleimide group for conjugation to sulfhydryl groups. sigmaaldrich.com The PEG12 spacer enhances solubility and provides flexibility. conju-probe.com

Methyltetrazine-PEG12-Maleimide: This linker features a methyltetrazine group for rapid, strain-promoted click chemistry with TCO-functionalized molecules, and a maleimide group for thiol-specific reactions. axispharm.com

These bifunctional linkers allow for a modular approach to bioconjugation. A biomolecule can first be modified with the maleimide end of the linker, and the newly introduced bioorthogonal handle (DBCO or tetrazine) can then be used for a subsequent specific and efficient conjugation step. sigmaaldrich.comaxispharm.com This strategy has been employed in pretargeted imaging, where an antibody is first modified with a TCO group and then targeted with a radiolabeled tetrazine. nih.gov

Conjugation to Biomolecules

The primary application of this compound lies in its ability to covalently link to various biomolecules through its maleimide group. The maleimide moiety reacts specifically with free sulfhydryl (thiol) groups, such as those found in cysteine residues of proteins, to form a stable thioether bond. axispharm.combroadpharm.commedkoo.com This reaction is most efficient and chemoselective for thiols within a pH range of 6.5 to 7.5. precisepeg.com The inclusion of the hydrophilic PEG12 spacer serves to increase the water solubility of the resulting conjugate. broadpharm.com

Proteins and Peptides

This compound is widely used for the PEGylation of proteins and peptides. broadpharm.com PEGylation is the process of attaching polyethylene (B3416737) glycol (PEG) chains to molecules, which can offer several advantages, including increased stability and a longer residence time in the body. ucl.ac.be

The conjugation of this compound to a protein or peptide is achieved by targeting a cysteine residue. axispharm.com This site-specific modification allows for the creation of homogenous conjugates. frontiersin.org This is particularly valuable in the development of peptide-drug conjugates (PDCs), where a therapeutic agent is linked to a peptide that can home in on specific cells or tissues. preprints.orgmdpi.comnih.gov The PEG linker can improve the pharmacokinetic properties of the PDC. preprints.orgmdpi.com

Antibodies for Antibody-Drug Conjugates (ADCs)

A significant application of this compound is in the construction of antibody-drug conjugates (ADCs). selleckchem.commedchemexpress.comtebubio.com ADCs are a class of targeted therapeutics where a potent cytotoxic drug is linked to an antibody that specifically targets cancer cells. medchemexpress.com

The this compound acts as a non-cleavable linker, connecting the drug payload to the antibody. selleckchem.commedchemexpress.comtebubio.com The conjugation typically involves the reduction of the antibody's interchain disulfide bonds to generate free thiol groups, which then react with the maleimide end of a drug-linker complex. aacrjournals.org For example, drug-linkers like Mal-PEG12-MMAE, which includes the cytotoxic agent monomethyl auristatin E, are used to create ADCs. broadpharm.com

The PEG12 component of the linker plays a crucial role in the properties of the ADC. It can improve the solubility and stability of the conjugate. broadpharm.com Research has shown a clear relationship between the length of the PEG chain and the pharmacological properties of the ADC, with longer chains leading to slower clearance from the plasma. aacrjournals.org A PEG12 side chain has been identified as a lead candidate for future ADC programs. aacrjournals.org

Oligonucleotides (e.g., siRNA)

The conjugation of PEG chains to oligonucleotides, such as antisense oligonucleotides and siRNA, is a strategy to improve their therapeutic potential. nih.gov PEGylation can enhance the solubility of these molecules and protect them from rapid elimination. nih.gov

Studies have shown that conjugating short PEG chains, such as PEG12, to oligonucleotides does not negatively impact their secondary structure or their ability to bind to their target sequence. nih.gov The conjugation process can be achieved by first introducing an amino linker to the oligonucleotide during synthesis, which is then reacted with a PEG12-NHS ester. nih.gov While this compound itself is not directly used in this specific example, the principle of using a PEG12 linker for oligonucleotide modification is well-established. Functionally similar linkers that can attach to oligonucleotides and present a reactive group for further conjugation are a key part of this field. nih.gov

Small Molecules

This compound and related PEG12 linkers are integral in the development of complex small molecule-based therapeutics, such as Proteolysis Targeting Chimeras (PROTACs). selleckchem.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein. medchemexpress.commedchemexpress.com

The linker component of a PROTAC, which can be based on a PEG structure, is critical for its function. medchemexpress.commedchemexpress.comxcessbio.com While this compound itself provides a reactive handle for conjugation to a thiol-containing small molecule, other variations like m-PEG12-amine, m-PEG12-azide, and Mal-PEG12-acid are also used to construct these complex molecules. selleckchem.commedchemexpress.commedchemexpress.com The PEG12 linker provides the necessary spacing and solubility for the two active ends of the PROTAC to function effectively.

Surface Functionalization of Nanomaterials and Biomaterials

Nanoparticles (e.g., magnetic nanoparticles, carbon dots)

The surface modification of nanoparticles with this compound is a widely adopted strategy to enhance their performance in biomedical applications. laysanbio.com PEGylation creates a hydrophilic layer that passivates the nanoparticle surface, preventing aggregation and reducing uptake by the reticuloendothelial system (RES), which in turn prolongs circulation time. nih.govmdpi.com The this compound linker specifically enables the covalent attachment of targeting ligands, therapeutic agents, or other functional molecules to the nanoparticle surface. axispharm.comnih.gov

Magnetic Nanoparticles (MNPs): Magnetic nanoparticles are frequently functionalized with PEG linkers to improve their biocompatibility and enable targeted drug delivery. mdpi.com In one study, amine-functionalized, pH-sensitive iron oxide nanoparticles were modified using NHS-(PEG)12-MAL. nih.gov This introduced a maleimide group on the surface, which then served as an anchor point for the attachment of thiol-modified chlorotoxin (B612392) (CTX), a peptide that targets glioma cells. nih.gov This strategy demonstrates how this compound can be used to construct multifunctional nanocarriers for targeted therapy. nih.gov The general approach of coating MNPs with PEG enhances their solubility and biocompatibility. mdpi.com

Carbon and Silica (B1680970) Nanoparticles: The principles of PEGylation are also applied to other nanomaterials like carbon dots and silica nanoparticles to improve their properties for imaging and therapeutic applications. nsf.govspbu.ru

Silica Nanoparticles (SNPs): In the development of photosensitizing nanoparticles (psC' dots) for photodynamic therapy, a targeting peptide, c(RGDyC), was conjugated to the nanoparticle surface. nsf.gov The process involved first reacting NHS-PEG-maleimide with a silane (B1218182) linker (APTES) and then attaching the thiol-containing cysteine residue of the peptide to the maleimide group, creating a targeted, PEGylated nanoparticle. nsf.gov

Mesoporous Silica Nanoparticles (MSNs): In another research effort, MSNs were functionalized with single-strand DNA. researchgate.net This was achieved using a succinimidyl-[(N-maleimidopropionamido)-dodecaethyleneglycol] ester linker (NHS-PEG12-MAL), which first reacted with amine groups on the MSN surface and then allowed for the attachment of a thiol-modified DNA strand to the maleimide end. researchgate.net This created a dynamic biointerface for studying stem cell interactions. researchgate.net

Carbon Dots (CDs): Functionalization of carbon dots with polyethylene glycol has been shown to enhance their emission quantum yield, a crucial property for their use in light-emitting diodes (LEDs). spbu.ru

The following table summarizes key research findings on the use of this compound for nanoparticle functionalization.

| Nanoparticle Type | Linker Used | Molecule Attached | Application/Purpose | Reference |

| Iron Oxide Nanoparticles | NHS-(PEG)12-MAL | Thiol-modified Chlorotoxin (CTX) | Targeted delivery to glioma cells | nih.gov |

| Silica Nanoparticles (C' dots) | c(RGDyC)-PEG(12)-silane | c(RGDyC) peptide | Targeted photodynamic therapy | nsf.gov |

| Mesoporous Silica Nanoparticles (MSN) | NHS-PEG12-MAL | Thiol-modified single-strand DNA | Creation of a dynamic biointerface for cell studies | researchgate.net |

Liposomes

Liposomes are vesicular structures used extensively as drug delivery vehicles. nih.govmdpi.com Surface modification with PEG, or PEGylation, is a cornerstone of modern liposome (B1194612) technology, leading to the development of "stealth" liposomes. nih.gov The hydrophilic PEG chains form a protective layer on the liposome surface, which sterically hinders interactions with opsonin proteins, thereby preventing recognition and rapid clearance by the mononuclear phagocyte system. nih.govmdpi.com This results in significantly prolonged circulation times in the bloodstream. nih.gov

The length of the PEG chain influences the thickness of this protective aqueous layer and, consequently, the circulation half-life. mdpi.com While various PEG-lipids are used, those incorporating a reactive functional group like maleimide are valuable for attaching targeting moieties.

In a study analyzing liposomal formulations, a lipid conjugate, Mal-PEG12-DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine), was utilized. researchgate.netresearchgate.net Mass spectrometry analysis confirmed the successful conjugation of insulin (B600854) to these liposomes via the Mal-PEG12-DSPE linker, demonstrating the utility of this specific PEG linker in creating functionalized liposomal drug carriers. researchgate.netresearchgate.net This approach allows for the covalent tethering of therapeutic proteins or targeting peptides containing free thiol groups to the surface of stealth liposomes.

| Biomaterial | Linker Used | Conjugated Molecule | Key Finding | Reference |

| Liposome | Mal-PEG12-DSPE | Insulin | Successful formation of an insulin-liposome conjugate | researchgate.netresearchgate.net |

Polymeric Biomaterials

The surface functionalization of polymeric biomaterials with this compound is critical for improving their biocompatibility and for immobilizing bioactive molecules. creativepegworks.comacs.org This strategy is employed to create non-fouling surfaces that resist protein adsorption and cell adhesion, a desirable characteristic for medical implants and biosensors. creativepegworks.com

Hydrogels: PEG maleimides can be used as crosslinkers in the formation of hydrogels. creativepegworks.com Hydrogels are three-dimensional polymer networks that can absorb large quantities of water. creativepegworks.com By incorporating this compound, researchers can control the physical properties of the hydrogel, such as its mechanical strength and degradation rate, and also provide reactive sites for conjugating therapeutic molecules or cell-adhesive peptides. creativepegworks.com

Surface Coatings: Polymeric coatings containing maleimide groups can be applied to various substrates. rsc.org For instance, a PEG-based copolymer with furan-protected maleimide groups can be synthesized and coated onto a surface. rsc.org A subsequent thermal treatment deprotects the maleimide, making it available to react with thiol-containing molecules, such as the cell-adhesive RGD peptide. rsc.org This allows for the creation of surfaces that can promote specific cell attachment and proliferation. rsc.org Similarly, modifying materials like hydroxyethylcellulose with maleimide groups can enhance their mucoadhesive properties by enabling them to form covalent bonds with thiol-rich mucin proteins. researchgate.net

The ability to precisely modify these materials through the specific thiol-maleimide reaction makes this compound a valuable reagent in tissue engineering and regenerative medicine. creativepegworks.com

| Biomaterial Type | Functionalization Goal | Mechanism | Application | Reference |

| Hydrogels | Control physical properties and bioactivity | Crosslinking of hydrophilic polymers using PEG maleimides | Tissue engineering, drug delivery | creativepegworks.com |

| Polymeric Thin Films | Biomolecule immobilization | Coating with a PEG-based copolymer containing furan-protected maleimide groups, followed by thermal deprotection and reaction with thiol-containing molecules | Creation of cell-adhesive surfaces | rsc.org |

| Hydroxyethylcellulose | Enhance mucoadhesion | Modification with maleimide groups to react with thiol groups in mucin | Prolonged residence time of drug dosage forms on mucosal surfaces | researchgate.net |

Advanced Research Applications and Methodologies

PROTAC (Proteolysis-Targeting Chimeras) Development

m-PEG12-Mal serves as a PEG-based linker for the synthesis of PROTACs. nih.govnih.govbroadpharm.com The maleimide (B117702) group provides a reactive handle for conjugation, typically with a thiol group on one of the PROTAC's ligands, while the PEG chain acts as a spacer. aacrjournals.org PEG chains are among the most common motifs used in PROTAC linkers. biochempeg.comoup.com The use of this compound allows for the creation of linkers with a defined length and hydrophilic character, which are crucial for optimizing the biological activity of the resulting PROTAC. The structural diversity offered by PEG-based and maleimide-containing linkers is considered beneficial for PROTAC design. biochempeg.com

The linker in a PROTAC is far more than a simple spacer; it is a key determinant of the molecule's success. The design and optimization of this component are guided by several core principles that impact the formation and stability of the essential ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for protein degradation.

Key Linker Design Considerations:

Length: The linker's length is critical. It must be long enough to bridge the target protein and the E3 ligase without causing steric clashes but not so long that it fails to bring them into effective proximity for ubiquitination. jenkemusa.com The optimal length is often determined empirically by synthesizing and testing a library of PROTACs with varying linker lengths. oup.comhuatengsci.com Studies have shown that PROTACs with linkers shorter than 12 atoms may show no activity, whereas longer linkers can lead to robust degradation. jenkemusa.com

Composition and Hydrophilicity: The chemical makeup of the linker affects the PROTAC's physicochemical properties, including solubility and cell permeability. nih.gov PEG linkers, like this compound, are widely used to increase water solubility, which can enhance bioavailability. biochempeg.com Balancing the hydrophilicity and hydrophobicity is a key optimization step. medchemexpress.com

Flexibility and Rigidity: Linkers can be flexible (e.g., alkyl or PEG chains) or rigid (e.g., containing cyclic structures like piperazine (B1678402) or triazoles). nih.gov Flexible linkers provide conformational freedom that can facilitate the formation of the ternary complex. nih.gov However, introducing some rigidity can improve the stability of this complex and enhance selectivity. nih.gov

Attachment Points: The points at which the linker connects to the two ligands are crucial. jenkemusa.com These attachment sites must be chosen carefully to avoid disrupting the binding affinity of the ligands for their respective proteins. jenkemusa.comnih.gov

The optimization process is often an empirical one, requiring the synthesis of extensive libraries of compounds to test variations in length, composition, and attachment points. oup.comhuatengsci.com

The length of the PEG linker has a direct and profound impact on both the degradation efficiency (efficacy) and the ability of the PROTAC to enter cells (cellular permeability).

Efficacy: The relationship between PEG linker length and PROTAC efficacy is often complex and target-dependent. For some targets, a longer linker is more effective. For instance, a study on ERα-targeting PROTACs showed that a 16-atom PEG linker was significantly more potent at degradation than a 12-atom linker, despite similar binding affinities. jenkemusa.com In other cases, a shorter linker is optimal. A homo-PROTAC designed to degrade the CRBN protein itself was most effective with a short 8-atom PEG linker. jenkemusa.com The ability to easily synthesize PEG linkers of various lengths allows for the systematic tuning required to find the optimal degradation efficiency. biochempeg.com

Cellular Permeability: While PROTACs are promising, their relatively high molecular weight presents a challenge for cell membrane permeability. sigmaaldrich.com The properties of the linker play a significant role here. PEG linkers can increase water solubility, which is beneficial for bioavailability but can sometimes decrease cellular uptake compared to more lipophilic linkers. sigmaaldrich.comfrontiersin.org However, PEG linkers are also more likely to adopt folded conformations compared to alkyl linkers, which can decrease the polar surface area of the molecule and potentially improve membrane permeability. Research comparing PROTACs with different PEG lengths (PEG0, PEG3, and PEG5) showed that the compound without a PEG linker (PEG0) had greater cellular uptake. sigmaaldrich.com Therefore, optimizing a PROTAC's cell permeability involves a careful balance of linker properties, including length and hydrophilicity, to achieve the desired therapeutic effect inside the cell. sigmaaldrich.com

Antibody-Drug Conjugates (ADCs) Research

ADCs are a class of targeted therapeutics designed to deliver a potent cytotoxic agent (payload) directly to cancer cells. biochempeg.com This is achieved by linking the drug to a monoclonal antibody that specifically recognizes an antigen on the surface of tumor cells. This targeted delivery system consists of three components: the antibody, the payload, and the linker that connects them. nih.gov

In ADC development, this compound functions as a hydrophilic linker. aacrjournals.org The maleimide group is a key functional component, widely used for its ability to react specifically with thiol groups (-SH), such as those on cysteine residues of an antibody, to form a stable covalent bond. medchemexpress.com This specific chemistry allows for the precise attachment of the linker-payload construct to the antibody.

The PEG component of this compound serves to bridge the antibody and the cytotoxic drug. A lead PEGylated linker identified in one study for creating potent ADCs incorporated a PEG12 side chain. nih.gov The use of a discrete PEG12 unit helps to overcome issues associated with the hydrophobicity of many cytotoxic payloads. nih.govoup.com This hydrophilicity improves the solubility of the final ADC, which is a critical attribute for a successful therapeutic. aacrjournals.org

Stability and Solubility: Many potent cytotoxic payloads used in ADCs are hydrophobic. Attaching them to an antibody can lead to aggregation, which negatively impacts the stability and safety of the drug. frontiersin.org PEG linkers act as a hydrophilic shield around the payload, increasing the ADC's water solubility and reducing the tendency to aggregate. biochempeg.comfrontiersin.org This improved solubility and stability are crucial for manufacturing and clinical performance. frontiersin.org In one study, a PEG12 moiety was used in a formulation to mask the hydrophobicity of a PBD payload, successfully improving the physical stability of the ADC. researchgate.net

Pharmacokinetics (PK): The pharmacokinetic profile of an ADC—how it is absorbed, distributed, metabolized, and excreted—is critical to its efficacy and safety. nih.gov PEGylation, the addition of PEG chains, can significantly improve the PK properties of an ADC.

Reduced Toxicity: By improving the ADC's solubility and PK profile, PEG linkers can also reduce off-target toxicity. frontiersin.org The enhanced stability means less premature release of the cytotoxic payload into circulation, and the improved PK profile helps maximize delivery to the tumor while minimizing exposure to healthy tissues. oup.com

The table below summarizes findings on the effect of PEG linker length on ADC clearance and efficacy from a study using a monomethylauristatin E (MMAE) payload.

| Linker Feature | Relative Plasma Clearance | Antitumor Activity |

| Non-PEGylated | Highest | Lowest |

| Short PEG (e.g., PEG2, PEG4) | High | Moderate |

| Longer PEG (e.g., PEG8, PEG12) | Low | Highest |

This table is a qualitative summary based on findings that show a clear relationship between increasing PEG length (up to a certain threshold) and improved pharmacokinetics and antitumor activity. nih.govoup.com

Strategies for Targeted Drug Delivery via ADCs

A specific example of its application is in the formation of linker-payload conjugates prior to their attachment to an antibody. The compound Mal-PEG12-MMAE is a conjugate where this compound is attached to the potent antineoplastic agent monomethyl auristatin E (MMAE). broadpharm.com In this construct, the maleimide group is available to react with a thiol on the antibody, the PEG12 chain acts as a hydrophilic spacer, and MMAE serves as the cytotoxic payload. broadpharm.com Research in this area focuses on optimizing the linker design to ensure stability in the bloodstream and efficient cleavage within the target cancer cell. For instance, linkers can be designed to be cleaved by enzymes prevalent in the tumor microenvironment, such as cathepsins. berkeley.edu The optimization of PEG chain length is also a key research area; a study comparing various PEG lengths (from PEG2 to PEG24) in glucuronide-MMAE linkers found that a PEG12 spacer provided a good balance of pharmacokinetic properties and potential for a reduced hydrodynamic volume compared to longer PEG chains. broadpharm.com

| ADC Component | Function | Relevance of this compound |

|---|---|---|

| Antibody | Targets specific antigens on cancer cells. | The maleimide group of this compound reacts with engineered cysteine residues (thiols) on the antibody for site-specific conjugation. nih.gov |

| Linker | Connects the antibody to the cytotoxic payload; influences stability and release. | This compound acts as a stable, hydrophilic linker, improving the ADC's solubility and pharmacokinetic properties. broadpharm.comaxispharm.com |

| Payload (Drug) | A highly potent cytotoxic agent that kills target cells. | The linker is attached to payloads like MMAE, forming conjugates such as Mal-PEG12-MMAE for subsequent attachment to the antibody. broadpharm.com |

Biomaterials and Regenerative Medicine Research

Hydrogel Formation and Functionalization

Hydrogels, which are water-swollen polymer networks, are extensively used in tissue engineering and regenerative medicine as scaffolds that mimic the native extracellular matrix (ECM). mdpi.comnih.gov Poly(ethylene glycol) (PEG) is a common material for hydrogel synthesis due to its biocompatibility and low protein adsorption. mdpi.comnih.gov The formation of PEG hydrogels can be achieved through various cross-linking chemistries, with Michael-type addition reactions between thiol and maleimide groups being a prominent method. researchgate.netjenkemusa.comresearchgate.net This reaction is favored for its high specificity, rapid kinetics under physiological conditions, and cytocompatibility, as it avoids the need for potentially harmful initiators or UV light. mdpi.comresearchgate.net

While multi-arm PEG-maleimide molecules (e.g., 4-arm or 8-arm PEG-Mal) are typically used as the primary cross-linkers to form the hydrogel network, monofunctional linkers like this compound can be employed for the functionalization of these hydrogels. nih.govcd-bioparticles.netrsc.org After the hydrogel scaffold is formed, reactive maleimide groups can be used to covalently attach bioactive molecules containing thiol groups, such as cell adhesion peptides. smolecule.comsmolecule.com For example, the RGD (arginylglycylaspartic acid) peptide sequence can be tethered to the hydrogel backbone to promote cell attachment and spreading. nih.govsmolecule.com The this compound linker could be used to introduce specific functionalities to a pre-formed hydrogel network that has available thiol groups, or conversely, a thiol-functionalized version (m-PEG12-SH) could be used to functionalize a maleimide-containing hydrogel. The PEG12 spacer serves to present the attached biomolecule away from the hydrogel backbone, potentially increasing its accessibility to cells.

| Hydrogel Component/Process | Description | Role of Maleimide-PEG Chemistry |

|---|---|---|

| Macromer | The primary polymer chain used to build the hydrogel (e.g., multi-arm PEG). | Multi-arm PEGs are often functionalized with maleimide groups (e.g., 4-arm PEG-Maleimide) to act as cross-linking points. cd-bioparticles.net |

| Cross-linking | The process of forming a stable 3D network. | Occurs via Michael-type addition between maleimide groups on the PEG macromer and thiol groups on a cross-linking molecule. jenkemusa.comresearchgate.net |

| Functionalization | The incorporation of bioactive molecules to elicit specific cellular responses. | Thiol-containing peptides (e.g., RGD) or proteins can be covalently attached to the maleimide groups within the hydrogel network to enhance bioactivity. nih.govsmolecule.com this compound could be used to modify a thiol-containing hydrogel. |

Surface Modification for Enhanced Biocompatibility

The biocompatibility of medical devices and implants is critical to prevent adverse host reactions, such as inflammation, fibrous capsule formation, and nonspecific protein adsorption (biofouling). berkeley.eduresearchgate.net Surface modification with PEG, a process known as PEGylation, is a widely adopted strategy to improve the biocompatibility of materials. berkeley.edu The hydrophilic and flexible nature of the PEG chains creates a hydrated layer on the surface that physically repels protein adsorption and masks the underlying material from the immune system. berkeley.edu

Cell Adhesion and Signaling on PEG-Modified Surfaces

While PEGylation is effective at preventing nonspecific cell adhesion, many applications in tissue engineering and cell biology require surfaces that support specific cell attachment to guide cell behavior. To achieve this, inert PEG-modified surfaces can be functionalized with specific bioactive ligands, such as cell adhesion peptides from the extracellular matrix. smolecule.com